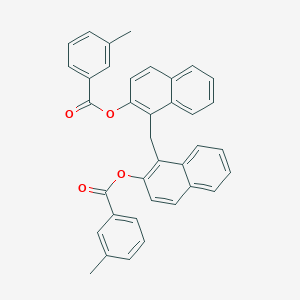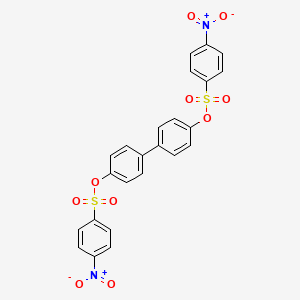![molecular formula C27H26N2O3S B14921414 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14921414.png)
1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.
Introduction of the thiophene ring: This step involves the functionalization of the dibenzo[b,e][1,4]diazepine core with a thiophene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxyphenyl group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride.
Hydroxylation and propanone addition: The final steps involve the hydroxylation of the intermediate compound followed by the addition of a propanone group to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-hydroxy-3-methoxyphenyl)butan-1-one: This compound shares the methoxyphenyl group but lacks the dibenzo[b,e][1,4]diazepine core and thiophene ring.
1-(4-hydroxy-3-methoxyphenyl)methanediol: Similar in having the methoxyphenyl group but differs significantly in overall structure.
Uniqueness
1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is unique due to its combination of structural features, including the dibenzo[b,e][1,4]diazepine core, thiophene ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H26N2O3S |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-5-propanoyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O3S/c1-3-25(31)29-22-8-5-4-7-20(22)28-21-15-18(17-10-12-19(32-2)13-11-17)16-23(30)26(21)27(29)24-9-6-14-33-24/h4-14,18,27-28H,3,15-16H2,1-2H3 |
InChI Key |
LXJJASRGEPERHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-N-cyclohexylacetamide](/img/structure/B14921336.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921353.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B14921358.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![(2Z)-2-[(2-bromo-4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14921390.png)
![N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B14921393.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B14921403.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B14921407.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B14921417.png)

![Propan-2-yl 4-cyano-3-methyl-5-{[(5-methylfuran-2-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14921429.png)
![(2Z)-3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B14921433.png)

